molecular formula C9H14N3NaO8P B196185 Cytidine 5'-monophosphate disodium salt CAS No. 6757-06-8

Cytidine 5'-monophosphate disodium salt

Cat. No.: B196185
CAS No.: 6757-06-8
M. Wt: 346.19 g/mol
InChI Key: ZRWPTARDKZMNQK-IAIGYFSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cytidine 5’-monophosphate disodium salt can be synthesized through enzymatic and chemical methods. One common approach involves the phosphorylation of cytidine using phosphoric acid derivatives under controlled conditions . The reaction typically requires a catalyst and is carried out in an aqueous medium to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of cytidine 5’-monophosphate disodium salt often involves fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce cytidine, which is then harvested and purified through a series of chromatographic techniques . This method is preferred for large-scale production due to its cost-effectiveness and efficiency .

Chemical Reactions Analysis

Types of Reactions

Cytidine 5’-monophosphate disodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Properties

CAS No.

6757-06-8

Molecular Formula

C9H14N3NaO8P

Molecular Weight

346.19 g/mol

IUPAC Name

disodium;[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate

InChI

InChI=1S/C9H14N3O8P.Na/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;/h1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18);/t4-,6-,7-,8-;/m1./s1

InChI Key

ZRWPTARDKZMNQK-IAIGYFSYSA-N

SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])[O-])O)O.[Na+].[Na+]

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O.[Na]

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O.[Na]

Appearance

White Crystalline

melting_point

300°C

Key on ui other cas no.

6757-06-8

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

5'-CMP.2Na;  D-Cytidine 5'-monophosphate disodium salt

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cytidine 5'-monophosphate disodium salt
Reactant of Route 2
Cytidine 5'-monophosphate disodium salt
Reactant of Route 3
Cytidine 5'-monophosphate disodium salt
Reactant of Route 4
Cytidine 5'-monophosphate disodium salt
Reactant of Route 5
Reactant of Route 5
Cytidine 5'-monophosphate disodium salt
Reactant of Route 6
Cytidine 5'-monophosphate disodium salt
Customer
Q & A

Q1: What are the applications of cytidine 5'-monophosphate disodium salt in the food industry?

A1: this compound is a nucleotide used in infant formula to enhance nutrition and potentially improve immune function. [] A specific ratio of five nucleotides, including this compound, is added to milk powder formulations to achieve these benefits. []

Q2: How does this compound impact the performance of organic solar cells?

A2: Research suggests that this compound, with its phosphate group, can act as an anchoring group in organic solar cells. [] This property allows it to form a carrier transfer bridge at the interface between the electron transporting layer (ZnO nanoparticles) and the active layer, improving charge transfer and reducing interfacial recombination. []

Q3: What challenges are associated with formulating this compound in medicines?

A3: Studies indicate that this compound can degrade during thermal sterilization, leading to an increase in impurities. [] This sensitivity necessitates the use of alternative sterilization methods, such as sterilizing filtration, to ensure the stability and safety of pharmaceutical products containing this compound. []

Q4: What are the critical quality attributes of this compound in pharmaceutical development?

A4: The quantitative content, uniformity of dosage units, dissolution properties, and impurity profile are crucial quality attributes of this compound when developing pharmaceutical formulations. [] These factors are particularly critical due to the typically low dosage of this compound in medicines and its susceptibility to degradation. []

Q5: How does the particle size of this compound affect its pharmaceutical properties?

A5: Particle size significantly influences the homogeneity, quantitative content, and dissolution rate of this compound in pharmaceutical products. [] Controlling particle size is essential to ensure consistent drug release and bioavailability. []

Q6: What analytical techniques are commonly employed to study this compound?

A6: High-performance liquid chromatography (HPLC) is a widely used technique for quantifying this compound in various matrices, including health products and pollen capsules. [, ] This method offers high sensitivity and accuracy in determining the compound's concentration. [] Additionally, Fourier-transform infrared spectroscopy (FT-IR) is valuable for studying the molecular dynamics and relaxation processes of this compound in solution. []

Q7: What is the metastable zone width of this compound, and how is it determined?

A7: The metastable zone width (MSZW) of this compound refers to the range of supersaturation levels where spontaneous crystallization does not occur. [] This parameter, determined experimentally using laser-based methods, is crucial for understanding crystallization processes and optimizing conditions for controlled crystal growth. [] The MSZW of this compound is influenced by factors like agitation levels but is relatively insensitive to temperature changes. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.